molecular formula C13H19NO6S3 B2876108 Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797633-11-4

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2876108
CAS No.: 1797633-11-4
M. Wt: 381.48
InChI Key: IBAYGQUMPBNKKZ-UHFFFAOYSA-N
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Description

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound featuring a thiophene backbone substituted with a methyl ester group and two sulfonyl moieties.

Properties

IUPAC Name

methyl 3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S3/c1-9(2)8-22(16,17)10-6-14(7-10)23(18,19)11-4-5-21-12(11)13(15)20-3/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYGQUMPBNKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a thiophene ring, sulfonyl groups, and an azetidine moiety. Its molecular formula is C13H18N2O4S3, with a molecular weight of approximately 358.48 g/mol. The structural features contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl groups enhance binding affinity to specific enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.
  • Receptor Modulation : It may influence receptor activity, altering cellular signaling pathways critical for various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting potential efficacy in treating infections.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : There is emerging evidence that compounds containing thiophene and sulfonyl groups can exhibit anti-inflammatory effects, which may be relevant for treating inflammatory diseases.

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activities of related compounds, providing insights into potential applications:

StudyFindings
Investigated the enzyme inhibition properties of sulfonyl-containing compounds; showed promising results in reducing enzyme activity related to inflammation.
Reported on the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria; suggested further exploration for therapeutic applications.
Explored the anticancer effects of related compounds; demonstrated cytotoxicity against various cancer cell lines, indicating potential for drug development.

Comparison with Similar Compounds

Key Differences :

  • The isobutylsulfonyl group may confer greater lipophilicity compared to the tetrahydropyrazolo-pyridine substituent, influencing pharmacokinetics.

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron methyl ester , share the methyl ester-sulfonamide scaffold. These compounds inhibit acetolactate synthase (ALS) in plants. A comparison is shown below:

Property Target Compound Metsulfuron-Methyl
Core Structure Thiophene-2-carboxylate + azetidine sulfonyl Triazine + benzoate sulfonyl
Molecular Weight ~450 g/mol (estimated) 381.4 g/mol
Key Functional Groups Isobutylsulfonyl, azetidine Methoxy-triazine, methylbenzoate
Application Undocumented (likely pharmaceutical) Herbicide (ALS inhibitor)

Notable Contrasts:

  • The triazine ring in metsulfuron-methyl is critical for herbicidal activity, whereas the azetidine-thiophene system in the target compound may favor receptor binding in mammalian systems.
  • Both exhibit sulfonyl bridges, but the isobutylsulfonyl group in the target compound may reduce soil mobility compared to simpler sulfonylureas .

Thiophene-Based Sulfonamides

Methyl 3-[(2,4-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate (CTK6J1616) is a structurally close analog with pesticidal and medicinal uses. Key comparisons:

Property Target Compound CTK6J1616
Sulfonamide Substituent Azetidine-isobutylsulfonyl 2,4-Dichlorophenylsulfonyl
Solubility Likely low (lipophilic groups) Low (logP ~3.5)
Synthetic Accessibility Complex (multiple sulfonylations) Moderate (single sulfonylation step)

Functional Insights :

  • The dichlorophenyl group in CTK6J1616 enhances pesticidal activity via hydrophobic interactions, while the azetidine-isobutylsulfonyl group in the target compound may improve metabolic stability in vivo .

Research Findings and Limitations

  • Pharmacological Potential: Azetidine sulfonyl derivatives are emerging in autoimmune drug discovery, but the target compound’s specific activity remains unvalidated .
  • Agrochemical Relevance : While sulfonyl-thiophene esters are prevalent in herbicides, the azetidine modification may shift applicability toward pharmaceuticals .

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